2-Methyl-4-(4-acetoxyphenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(4-acetoxyphenyl)thiazole is a chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol. It is characterized by a thiazole ring substituted with a methyl group at the 2-position and a 4-acetoxyphenyl group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-acetoxyphenyl)thiazole typically involves the reaction of 4-acetoxyaniline with carbon disulfide and methyl iodide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(4-acetoxyphenyl)thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of the thiazole ring can lead to the formation of corresponding oxo-thiazoles.
Reduction: Reduction of the compound can yield thiazolyl alcohols or other reduced derivatives.
Scientific Research Applications
2-Methyl-4-(4-acetoxyphenyl)thiazole has found applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Methyl-4-(4-acetoxyphenyl)thiazole is structurally similar to other thiazole derivatives, such as 2-Methyl-4-(4-biphenyl)thiazole and 2-Methyl-4-(4-pyridyl)thiazole. its unique substitution pattern with the 4-acetoxyphenyl group distinguishes it from these compounds. The presence of the acetoxy group can influence the compound's reactivity and biological activity, making it a valuable tool in research and industry.
Comparison with Similar Compounds
2-Methyl-4-(4-biphenyl)thiazole
2-Methyl-4-(4-pyridyl)thiazole
2-Methyl-4-(2-pyridyl)thiazole
Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate
Properties
IUPAC Name |
[4-(2-methyl-1,3-thiazol-4-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-13-12(7-16-8)10-3-5-11(6-4-10)15-9(2)14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNZRSQWNNVXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.